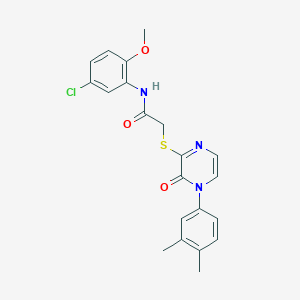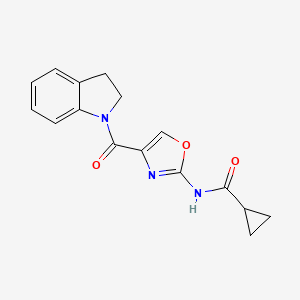![molecular formula C8H11BO2S B2728637 {3-[(Methylsulfanyl)methyl]phenyl}boronic acid CAS No. 1333345-25-7](/img/structure/B2728637.png)
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid
Übersicht
Beschreibung
“{3-[(Methylsulfanyl)methyl]phenyl}boronic acid” is a chemical compound with the CAS Number: 1333345-25-7 . It has a molecular weight of 182.05 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H11BO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura coupling reactions . This suggests that “this compound” could potentially participate in such reactions.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 182.05 .Wirkmechanismus
Target of Action
The primary target of the compound “{3-[(Methylsulfanyl)methyl]phenyl}boronic acid” is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, “this compound” interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by “this compound” is the Suzuki–Miyaura coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of a variety of organic compounds, which can be used in various applications, including drug development .
Pharmacokinetics
It is known that boronic acids, in general, are relatively stable, readily prepared, and generally environmentally benign . These properties suggest that “this compound” may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The result of the action of “this compound” is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of a variety of organic compounds . The specific molecular and cellular effects of these compounds would depend on their structure and properties.
Action Environment
The action of “this compound” can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound is involved, is known for its exceptionally mild and functional group tolerant reaction conditions . Therefore, changes in these conditions could potentially affect the action, efficacy, and stability of “this compound”.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of {3-[(Methylsulfanyl)methyl]phenyl}boronic acid is its versatility in organic synthesis. It can be used in various reactions and is compatible with a wide range of solvents and reagents. This compound is also relatively easy to handle and can be stored for extended periods without significant degradation.
One of the limitations of this compound is its cost, which can be relatively high compared to other boronic acid derivatives. In addition, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are many potential future directions for research on {3-[(Methylsulfanyl)methyl]phenyl}boronic acid. One area of interest is the development of new synthetic methods for this compound and its derivatives. This could involve the use of new catalysts, solvents, and reaction conditions to improve the efficiency and selectivity of the synthesis.
Another area of interest is the development of new applications for this compound in materials science. This could involve the synthesis of new polymers, catalysts, and sensors with unique properties and applications.
Finally, further research is needed to fully understand the biochemical and physiological effects of this compound. This could involve studies on its toxicity, metabolism, and potential therapeutic applications.
Synthesemethoden
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reaction, direct boronic acid addition, and palladium-catalyzed coupling reactions. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst. The reaction can be carried out in various solvents, including water, ethanol, and DMF.
Wissenschaftliche Forschungsanwendungen
{3-[(Methylsulfanyl)methyl]phenyl}boronic acid has been extensively used in scientific research due to its unique properties. It has been used in the synthesis of various pharmaceuticals, including anticancer drugs, antiviral agents, and antibiotics. This compound has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been used in materials science for the synthesis of polymers, catalysts, and sensors.
Safety and Hazards
The safety information for “{3-[(Methylsulfanyl)methyl]phenyl}boronic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
Boronic acid derivatives are known to be highly demanded reagents . They are used as synthetic intermediates in organic synthesis . In medicine, phenyl boronic acids are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression and metastasis of tumor cells .
Cellular Effects
Given the known properties of similar boronic acid derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to act as strong Lewis acids, allowing the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially influence its interactions with biomolecules and its effects at the molecular level .
Eigenschaften
IUPAC Name |
[3-(methylsulfanylmethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGUNBLXFYIALN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CSC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1333345-25-7 | |
| Record name | {3-[(methylsulfanyl)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2728554.png)

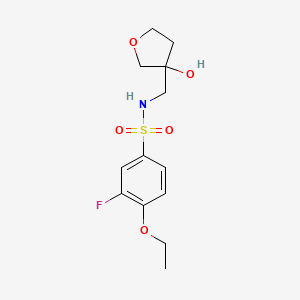
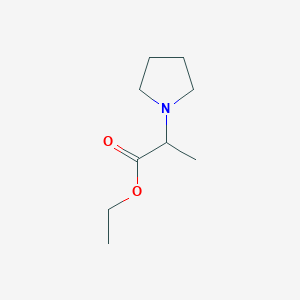
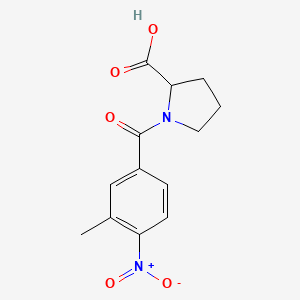
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)
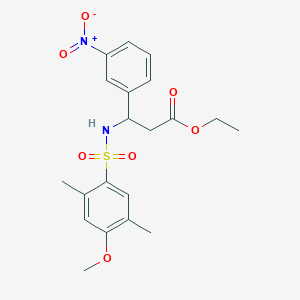
![3-[(2-Chloro-6-fluorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2728566.png)
![Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B2728568.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2728571.png)

